![molecular formula C9H5F3N2O2 B567689 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 1260384-46-0](/img/structure/B567689.png)

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

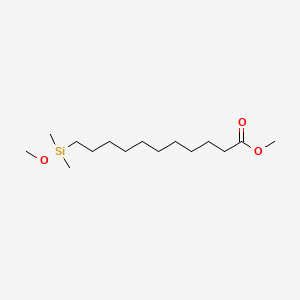

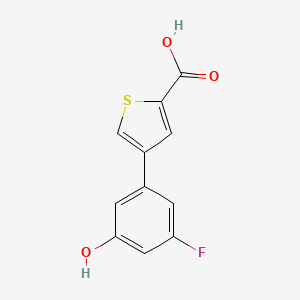

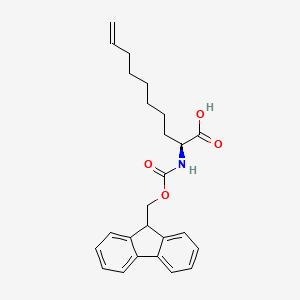

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . For instance, 2-amino-3-chloro-5-(trifluoromethyl)pyridine is expected to show anti-tumor activity .Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . Single crystal X-ray studies revealed the structural differences between the two complexes, where the coordination mode of complex 1 is N, O chelated coordination and that of complex 2 is N, O monodentate coordination .Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . The synthesis of pyridalyl, as is the case for other TFMPs, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学的研究の応用

Environmental Persistence and Bioaccumulation

Research on perfluorinated acids, closely related to the chemical structure of interest, indicates environmental persistence and concerns about bioaccumulation. These compounds, including perfluorinated carboxylates and sulfonates, are environmentally persistent, detected globally in wildlife. However, their bioaccumulation potential varies with the fluorinated carbon chain length, with longer chains potentially exhibiting greater environmental behavior similarities to known persistent substances like PFOS. It's critical to understand these aspects for environmental management and regulatory purposes (Conder et al., 2008).

Synthetic Applications in Medicinal Chemistry

The pyranopyrimidine core, another related structure, serves as a key precursor for medicinal and pharmaceutical industries, demonstrating the broader synthetic applicability of compounds within this chemical family. Hybrid catalysts, including organocatalysts and metal catalysts, have been employed to synthesize diverse derivatives, underscoring the role of such compounds in developing lead molecules for therapeutic applications (Parmar et al., 2023).

Treatment and Removal from Environmental Matrices

The treatment and removal of perfluorinated compounds, which share structural similarities with the compound , have been extensively studied. Filtration and sorption technologies have been identified as promising methods for removing such compounds from aqueous waste streams, highlighting the importance of addressing environmental contamination and exposure risks associated with these persistent organic pollutants (Rayne & Forest, 2009).

Biological Activity and Potential Drug Development

Studies on the pyrrolidine ring, a structural motif related to the compound of interest, have shown that it is a versatile scaffold for the development of biologically active compounds. The saturated nature of the pyrrolidine ring allows for efficient exploration of pharmacophore space, contributing to stereochemistry and increasing three-dimensional coverage, essential for drug design and discovery processes (Li Petri et al., 2021).

作用機序

Target of Action

It’s known that trifluoromethylpyridine derivatives are widely used in the pharmaceutical and agrochemical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .

Mode of Action

It’s known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It’s known that trifluoromethylpyridine derivatives can affect various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives are known to influence their pharmacokinetic properties .

Result of Action

It’s known that trifluoromethylpyridine derivatives can have various biological effects due to their interaction with different biological targets .

Action Environment

The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives are known to influence their stability and efficacy under different environmental conditions .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)5-3-14-7-4(1-2-13-7)6(5)8(15)16/h1-3H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYFNIPEVRIQNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=C(C(=C21)C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679153 |

Source

|

| Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260384-46-0 |

Source

|

| Record name | 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B567614.png)

![1h-Pyrrolo[3,2-c]pyridin-7-amine](/img/structure/B567624.png)

![3-Bromo-2-(dichloromethyl)-7-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B567627.png)